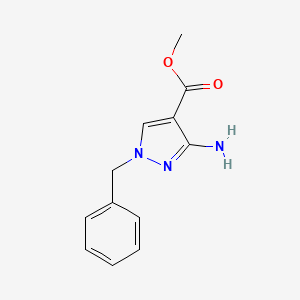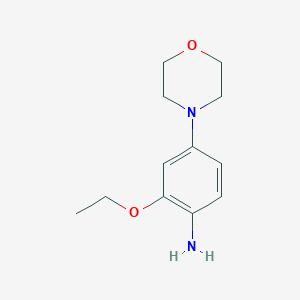
trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate: is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . It is known for its versatility and is used in various advanced research and development projects .
Méthodes De Préparation
The synthesis of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves several steps. One method includes the synthesis of trans-4-tert-butylsulfinamide cyclohexane carboxylate, followed by deprotection and amino protection steps . The process starts with 4-oxo cyclohexane carboxylate and chiral ligand reagent tert-butyl sulfinamide, undergoing reductive amination under the catalysis of Lewis acid to obtain trans-4-tert-butyl sulfinamide cyclohexane carboxylate. Ester hydrolysis is then performed under alkaline conditions to obtain trans-4-tert-butyl sulfinamide cyclohexane carboxylic acid. Finally, the tert-butylsulfinyl group is removed under acidic conditions to obtain trans-4-aminocyclohexane carboxylic acid, which is then condensed with di-tert-butyl dicarbonate under alkaline conditions to yield trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid .
Analyse Des Réactions Chimiques
Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include Lewis acids, alkaline solutions, and di-tert-butyl dicarbonate . The major products formed from these reactions include trans-4-aminocyclohexane carboxylic acid and trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid .
Applications De Recherche Scientifique
Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of short peptides, polypeptides, and isoquinolones.
Biology: The compound is utilized in various biological studies due to its ability to interact with biological molecules.
Medicine: It serves as a pharmaceutical intermediate in the development of drugs and therapeutic agents.
Industry: The compound is employed in industrial processes for the production of various chemical products.
Mécanisme D'action
The mechanism of action of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves its interaction with molecular targets and pathways. The tert-butoxycarbonyl (BOC) group acts as a protecting group for amines, allowing selective reactions to occur without interference from the amine group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be achieved with strong acids like trifluoroacetic acid or hydrochloric acid .
Comparaison Avec Des Composés Similaires
Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate can be compared with similar compounds such as:
Cis-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid: This compound is a stereoisomer of this compound and has different spatial arrangement of atoms.
Trans-4-aminocyclohexane carboxylic acid: This compound is a derivative of this compound and is used in similar applications.
The uniqueness of this compound lies in its specific structure and the presence of the BOC protecting group, which allows for selective reactions and applications in various fields .
Propriétés
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)10-6-8-11(9-7-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAADPYICYRBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Methoxy-5-methylphenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2677300.png)


![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B2677304.png)

![3-(2-(4-fluorophenyl)-2-oxoethyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2677308.png)
![2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2677309.png)
![4-(piperidine-1-sulfonyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2677312.png)
![N-(2,3-dimethoxybenzyl)-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2677314.png)
![N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2677318.png)



